molecular formula C26H19ClN2O4 B7752903 Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B7752903
M. Wt: 458.9 g/mol
InChI Key: APAUOOOYUKYJQH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, including a chlorophenyl group, a diphenyl group, and a carboxylate ester. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves esterification with methyl chloroformate to introduce the carboxylate ester group. Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse chemical libraries for screening purposes.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Methyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-3-oxo-5,6-diphenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O4/c1-33-26(32)23-22(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)28-29(25(23)31)16-21(30)17-12-14-20(27)15-13-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAUOOOYUKYJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN(C1=O)CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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